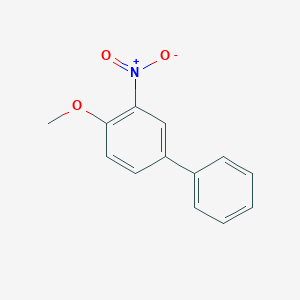
4-Methoxy-3-nitrobiphenyl
Overview
Description
4-Methoxy-3-nitrobiphenyl (4-MNB) is a nitroaromatic compound that has been studied for its potential use in a variety of scientific applications. It is a colorless solid that is insoluble in water, but soluble in organic solvents and alcohols. 4-MNB has a wide range of applications in the field of organic synthesis, chemical analysis, and biochemistry.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
4-Methoxy-3-nitrobiphenyl (4M3NBP) has been extensively studied for its molecular structure and spectroscopic properties. Research has focused on its equilibrium geometry, vibrational wavenumbers, and hyperpolarizability using density functional theory (DFT) computations. Studies have recorded its FT-IR and FT-Raman spectra, and Natural Bond Orbital (NBO) analysis has been used to elucidate its molecular stability. Its UV-Vis absorption spectra and nuclear magnetic resonance (NMR) chemical shifts have been investigated, indicating its potential as a nonlinear optical material and its chemical reactivity and thermodynamic properties at different temperatures (Govindarasu & Kavitha, 2014).
Chemical Synthesis and Reactions
4M3NBP has been a key intermediate in various chemical syntheses. For instance, it has been used in coupling reactions and metal-catalyzed reactions, particularly involving palladium. Its role in replacement reactions, sulfonation, and in the synthesis of organotin compounds has been noted. The synthesis process often yields byproducts like 4,4'-dimethoxybiphenyl and 4-amino-4'-methoxybiphenyl (Stille, Echavarren, Williams & Hendrix, 2003).
Photoreactivity and Protein Crosslinking
The photoreactive properties of nitrophenyl ethers, including derivatives like 4M3NBP, have been explored for their potential in protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, making them useful for biological applications (Jelenc, Cantor & Simon, 1978).
Nonlinear Optical (NLO) Properties
4M3NBP has been investigated for its nonlinear optical properties, particularly in the context of its molecular and solid-state structure. Research in this area includes synthesizing and characterizing derivatives of 4M3NBP, employing techniques like FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. Theoretical analyses have been conducted to understand the compound's photophysical properties and molecular stability, which are crucial for its application in NLO materials (Khalid et al., 2020).
Applications in Material Science
4M3NBP has been used in the fabrication of polar Langmuir-Blodgett films, particularly in liquid crystalline copolymers. Its incorporation into copolymers has been shown to enhance spreadability and monolayer formation, with applications in material science and engineering (Ou et al., 1993).
Corrosion Inhibition Studies
The compound has been studied for its role in corrosion inhibition, especially in the context of mild steel acidic corrosion. Research has demonstrated that the presence of electron-withdrawing nitro and electron-releasing methoxy substituents in 4M3NBP derivatives can significantly influence their inhibition efficiency. Electrochemical and surface analysis techniques have been employed to understand the adsorption behavior and efficacy of these inhibitors (Mishra et al., 2018).
Safety and Hazards
4-Methoxy-3-nitrobiphenyl is suspected of causing genetic defects . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and store the compound in a locked up area .
Relevant Papers One paper discusses the molecular structure of this compound, highlighting the dihedral angle between the two benzene rings and the orientation of the nitro and methoxy groups . Another paper discusses the synthesis of a related compound . These papers provide valuable insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
1-methoxy-2-nitro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOIIIEAVPMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346808 | |
| Record name | 4-Methoxy-3-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-73-6 | |
| Record name | 4-Methoxy-3-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-nitro-4-phenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-2-nitro-4-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-Methoxy-3-nitrobiphenyl and how does this influence its properties?
A1: this compound consists of two benzene rings connected by a single bond []. A nitro group (-NO2) is attached to the third position and a methoxy group (-OCH3) is attached to the fourth position of one benzene ring. The dihedral angle between the two benzene rings is 36.69° []. This non-planar conformation, influenced by the steric hindrance between the substituents, can significantly impact its interactions with other molecules and influence its physical and chemical properties.
Q2: How is this compound formed?
A2: this compound can be synthesized through the reaction of N-nitroso-p-nitroacetanilide with anisole []. This reaction, occurring at room temperature, yields a mixture of isomers, with this compound being one of the products. The specific isomeric ratio suggests a preference for attack by the p-nitrophenyl radical at the ortho and para positions of anisole, highlighting the directing influence of the methoxy group in electrophilic aromatic substitution reactions.
Q3: Can you provide information about the presence of this compound in natural sources?
A3: Interestingly, this compound has been identified in alcohol extracts of balsamic poplar leaves (Populus balsamifera L.) []. This finding suggests a potential role of this compound in the plant's biology or as part of its natural defense mechanisms. Further research is needed to fully understand the significance of its presence in this plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)


![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)








![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)

